GW 788388-d5
CAS No.:
Cat. No.: VC0206409
Molecular Formula: C₂₅H₁₈D₅N₅O₂
Molecular Weight: 430.51
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₅H₁₈D₅N₅O₂ |
---|---|
Molecular Weight | 430.51 |
Introduction
Chemical Structure and Properties
GW 788388-d5 is characterized as a pentadeuterated version of GW 788388, where five hydrogen atoms have been substituted with deuterium isotopes. The chemical name is 4-[4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-yl)benzamide-d5, with the IUPAC name N-(3,3,4,5,5-pentadeuteriooxan-4-yl)-4-[4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide .
The specific deuteration occurs on the tetrahydropyran ring (oxane structure), with deuterium atoms located at positions 3,3,4,5,5, creating a stable isotope-labeled compound with a distinct mass signature .
Property | Value |
---|---|
Molecular Formula | C25H18D5N5O2 |
Molecular Weight | 430.51 g/mol |
Physical Description | Powder |
Purity | ≥98% |
SMILES | [2H]C1([2H])COCC([2H])([2H])C1([2H])NC(=O)c2ccc(cc2)c3cc(ccn3)c4c[nH]nc4c5ccccn5 |
InChI | InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31)/i9D2,10D2,20D |
Catalogue Numbers | C234694 (Coompo), TRC-G931542 (LGC Standards) |
The deuterium labeling provides a mass difference of +5 amu compared to the parent compound, allowing for clear distinction in mass spectrometry analyses without significantly altering the compound's physicochemical or biological properties .
Applications in Research
GW 788388-d5 serves multiple important research functions related to TGF-β signaling investigation:
Analytical Standard
As a stable isotope-labeled compound, GW 788388-d5 functions as an internal standard for quantitative analysis of GW 788388 in biological matrices, enabling precise measurement in pharmacokinetic and pharmacodynamic studies .
Metabolic Profiling
The deuterium labeling allows researchers to distinguish between the parent drug and its metabolites in complex biological samples. This capability is particularly valuable when studying the metabolic pathways of TGF-β inhibitors in various disease models .
Comparison with Similar Deuterated Compounds
GW 788388-d5 belongs to a broader category of deuterium-labeled research compounds used in pharmaceutical research:
Compound | Parent Application | Deuteration Pattern | Research Utility |
---|---|---|---|
GW 788388-d5 | TGF-β receptor inhibitor | 5 deuterium atoms on tetrahydropyran ring | Pharmacokinetic studies, internal standard |
D-erythro-Sphingosine-d7 | PKC inhibitor/p32-kinase activator | 7 deuterium atoms | Similar analytical applications |
Bisindolylmaleimide XI-d6 | PKC inhibitor | 6 deuterium atoms | Metabolic tracking |
This comparison illustrates how GW 788388-d5 fits within established deuterium labeling strategies for enhancing the analytical utility of bioactive compounds .
Research Significance
The development of GW 788388-d5 reflects the importance of the parent compound in TGF-β signaling research and the growing significance of deuterium-labeled compounds in pharmaceutical research:
Enhanced Analytical Precision
By providing a mass-differentiated version of an important signaling pathway inhibitor, GW 788388-d5 enables more accurate quantification and tracking in complex biological systems .
Metabolic Understanding
The compound facilitates detailed studies of metabolic pathways relevant to TGF-β inhibition, potentially revealing important insights about drug processing and elimination that could inform therapeutic development .
Research Tool Evolution
GW 788388-d5 represents the evolution of pharmaceutical research tools, where isotope labeling provides critical advantages for mechanism elucidation without altering the fundamental pharmacological properties of the original molecule .
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